molecular formula C17H21NO.C7H7ClN4O2<br>C24H28ClN5O3 B1670652 Dimenhydrinate CAS No. 523-87-5

Dimenhydrinate

Cat. No.: B1670652
CAS No.: 523-87-5
M. Wt: 470.0 g/mol
InChI Key: NFLLKCVHYJRNRH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dimenhydrinate is a combination of two drugs: Diphenhydramine and 8-chlorotheophylline . The primary targets of this compound are the H1 histamine receptors in the vestibular system and the adenosine receptors .

Mode of Action

This compound’s antiemetic properties are primarily thought to be produced by diphenhydramine’s antagonism of H1 histamine receptors in the vestibular system . This antagonism reduces disturbances to equilibrium, which can help prevent symptoms like nausea, vomiting, and dizziness . The excitatory effects of this compound are thought to be produced by 8-chlorotheophylline’s adenosine receptor blockade . This blockade can reduce the drowsiness produced by diphenhydramine .

Biochemical Pathways

It is known that the drug works by blocking the effects of histamine at the h1 receptor sites, thereby reducing disturbances to equilibrium . This action likely involves multiple biochemical pathways related to histamine signaling and response.

Pharmacokinetics

This compound is well absorbed in the body and undergoes extensive metabolism in the liver . The drug is distributed throughout the body, with a distribution volume of 3 to 4 L/kg . It is primarily excreted through the kidneys . The onset of action for this compound is immediate when administered intravenously, 20 to 30 minutes when administered intramuscularly, and 15 to 30 minutes when taken orally . The duration of action is typically 4 to 6 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the antagonism of H1 histamine receptors and the blockade of adenosine receptors . This results in a reduction of disturbances to equilibrium, which can help prevent symptoms like nausea, vomiting, and dizziness . When used in large doses, this compound has been shown to cause a “high” characterized by hallucinations, excitement, incoordination, and disorientation .

Biochemical Analysis

Biochemical Properties

Dimenhydrinate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The primary constituent, diphenhydramine, acts as an H1 receptor antagonist, demonstrating anticholinergic activity . This interaction inhibits the action of histamine at the H1 receptor sites, which are present in the gastrointestinal tract, blood vessels, and respiratory tract . Additionally, 8-chlorotheophylline, the other component of this compound, acts as a stimulant by blocking adenosine receptors . This combination helps reduce the drowsiness caused by diphenhydramine while maintaining its antiemetic properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by blocking histamine H1 receptors, which are involved in cell signaling pathways related to inflammation and allergic responses . By inhibiting these receptors, this compound reduces vestibular stimulation and depresses labyrinthine function, thereby alleviating symptoms of motion sickness . Furthermore, this compound’s anticholinergic activity can impact gene expression and cellular metabolism by altering the signaling pathways that regulate these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its separation into diphenhydramine and 8-chlorotheophylline upon administration . Diphenhydramine competes with histamine for H1 receptor sites on effector cells, blocking the chemoreceptor trigger zone and diminishing vestibular stimulation . This central anticholinergic activity is responsible for its antiemetic and antivertigo effects . Additionally, 8-chlorotheophylline’s adenosine receptor blockade contributes to the reduction of drowsiness induced by diphenhydramine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Stability studies have shown that this compound remains stable in plasma after freeze-thaw cycles and upon storage at -20°C . Long-term effects on cellular function observed in in vitro and in vivo studies indicate that this compound maintains its efficacy over extended periods, although its potency may decrease due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, the oral LD50 is 203 mg/kg, while in rats, it is 1320 mg/kg . Higher doses can lead to toxic or adverse effects, including hallucinations, excitement, incoordination, and disorientation . These threshold effects highlight the importance of adhering to recommended dosages to avoid potential toxicity.

Metabolic Pathways

This compound is metabolized in the liver, where it separates into diphenhydramine and 8-chlorotheophylline . Diphenhydramine undergoes N-glucuronidation by UGTs to form diphenhydramine N-glucuronide or N-demethylation by CYP2D6, CYP1A2, CYP2C9, and CYP2C19 to form N-desmethyldiphenhydramine . This metabolite can be further demethylated to N,N-didesmethyldiphenhydramine, which undergoes oxidative deamination to form diphenylmethoxyacetic acid . These metabolic pathways are crucial for the elimination of this compound from the body.

Transport and Distribution

This compound is well absorbed from the gastrointestinal tract and is widely distributed throughout the body . It is highly bound to plasma proteins and is transported to various tissues, including the brain, where it exerts its therapeutic effects . The distribution of this compound within cells and tissues is facilitated by its interaction with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound is primarily localized in the cytoplasm, where it interacts with histamine H1 receptors and other biomolecules . This localization is essential for its activity and function, as it allows this compound to effectively block histamine receptors and exert its antiemetic effects .

Preparation Methods

Vomex A is synthesized through the combination of diphenhydramine and 8-chlorotheophylline. The synthetic route involves the formation of a theoclate salt from these two compounds . The reaction conditions typically require controlled temperatures and pH levels to ensure the proper formation of the salt. Industrial production methods involve large-scale synthesis in pharmaceutical manufacturing facilities, adhering to stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Vomex A undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly involving the diphenhydramine component.

    Reduction: Reduction reactions can also occur, affecting the chemical structure of the compound.

    Substitution: Substitution reactions are common, where functional groups in the compound are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Vomex A has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies involving antihistamines and their chemical properties.

    Biology: Research on Vomex A helps in understanding the biological mechanisms of motion sickness and the role of histamine receptors.

    Medicine: Vomex A is extensively studied for its therapeutic effects in treating nausea, vomiting, and vertigo. It is also used in research on drug interactions and side effects.

    Industry: The compound is used in the pharmaceutical industry for the development of antiemetic medications.

Comparison with Similar Compounds

Vomex A is unique due to its combination of diphenhydramine and 8-chlorotheophylline. Similar compounds include:

Compared to these compounds, Vomex A’s unique combination provides both antiemetic and excitatory effects, making it particularly effective for motion sickness .

Properties

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione
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InChI

InChI=1S/C17H21NO.C7H7ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10)
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InChI Key

NFLLKCVHYJRNRH-UHFFFAOYSA-N
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Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2
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Molecular Formula

C17H21NO.C7H7ClN4O2, C24H28ClN5O3
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DSSTOX Substance ID

DTXSID9025087
Record name Dimenhydrinate
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Molecular Weight

470.0 g/mol
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Physical Description

Dimenhydrinate is a crystalline white powder. (NTP, 1992)
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Solubility

Slightly soluble (1-10 mg/ml at 72 °F) (NTP, 1992), FREELY SOL IN ALCOHOL, CHLOROFORM; SOL IN BENZENE; SOL IN WATER: ABOUT 3 MG/ML; ALMOST INSOL IN ETHER
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Mechanism of Action

Dimenhydrinate is a theoclate salt that separates into [diphenhydramine] and [8-chlorotheophylline]. While the exact mechanism of action is unknown, diphenhydramine is theorized to reduce disturbances to equilibrium through antimuscarinic effects or histamine H1 antagonism. 8-chlorotheophylline may produce excitation through blocking adenosine receptors, reducing the drowsiness produced by diphenhydramine., IT IS ESSENTIAL TO NOTE THAT NEITHER H1...BLOCKERS INHIBIT HISTAMINE RELEASE. ...EFFECTS OF HISTAMINE ANTAGONISTS...FACILITATE RELEASE. BENEFICIAL EFFECTS OF HISTAMINE ANTAGONISTS ARE THUS CONFINED TO ANTAGONISM OF RESPONSES TO HISTAMINE THAT IS RELEASED. /ANTIHISTAMINES/, DRUGS USED TO BLOCK HISTAMINE RECEPTORS FALL INTO THAT LARGE GROUP OF PHARMACOLOGICAL ANTAGONISTS THAT APPEAR TO ACT BY OCCUPYING "RECEPTIVE SITES" ON EFFECTOR CELL, TO EXCLUSION OF AGONIST MOLECULES, WITHOUT THEMSELVES INITIATING RESPONSE. TYPICALLY...COMPETITIVE & REVERSIBLE. /ANTIHISTAMINES/, ...ANTIHISTAMINES EFFECTIVE IN MOTION SICKNESS ACT BY VIRTUE OF CENTRAL ANTAGONISM OF ACH... ACT BY BLOCKING EXCITATORY LABYRINTHINE IMPULSES @ CHOLINERGIC SYNAPSES IN REGION OF VESTIBULAR NUCLEI. /ANTIHISTAMINES/, ...MOTION SICKNESS. ...STIMULATION OF VESTIBULAR APPARATUS...& THAT VESTIBULAR CEREBELLAR MIDBRAIN "INTEGRATIVE VOMITING CENTER" & MEDULLARY CHEMORECEPTIVE TRIGGER ZONE ARE SOMEHOW INVOLVED. /ANTIHISTAMINES/
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Color/Form

CRYSTALS, WHITE POWDER

CAS No.

523-87-5
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Melting Point

216 to 225 °F (NTP, 1992), 103-104, 102-107 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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